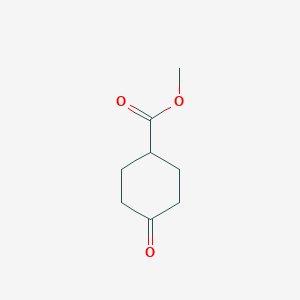

4-氧代环己烷甲酸甲酯

描述

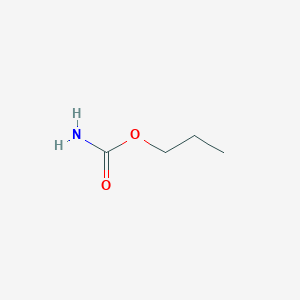

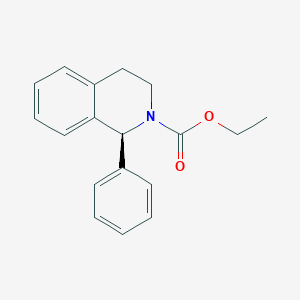

Methyl 4-oxocyclohexanecarboxylate is a chemical compound that is a derivative of cyclohexanecarboxylate with a ketone functional group at the fourth position. This compound is of interest due to its potential applications in medicinal chemistry, synthesis of complex organic molecules, and its role in the study of various chemical reactions and physical properties.

Synthesis Analysis

The synthesis of related cyclohexanecarboxylate derivatives has been explored in several studies. For instance, the synthesis of methyl 1-hydroxy-6-oxo-2-cyclohexenecarboxylate, a component of salicortin and tremulacin, was achieved through Birch reduction followed by oxidation with (-)-camphorsulfonyloxaziridine . Additionally, the synthesis of various substituted cyclohexenonedicarboxylates via Michael-Wittig reactions has been reported, which could provide insights into the synthesis of methyl 4-oxocyclohexanecarboxylate .

Molecular Structure Analysis

The molecular structure of cyclohexanecarboxylate derivatives has been determined using various spectroscopic techniques, including NMR and X-ray diffraction. For example, the molecular structure of diethyl 4-hydroxy-4-methyl-2-phenyl-6-thiosemicarbazonocyclohexane-1,3-dicarboxylate was elucidated using these methods . Similarly, the molecular structure of methyl-10,14,19,19-tetramethyl-4-oxo-20-oxahexacyclo[15.3.1.16,18.06,15.09,14017,21]docosane-10-carboxylate was determined, which could provide a comparative framework for understanding the structure of methyl 4-oxocyclohexanecarboxylate .

Chemical Reactions Analysis

Cyclohexanecarboxylate derivatives undergo various chemical reactions. For instance, the photochemistry of 4-thia-2-cyclohexenone, a related compound, was studied, revealing its behavior under irradiation . The synthesis of methyl-1-(1-aryl-3-arylamino-3-oxo-2-cyanopropyl)cyclohexane carboxylates involved reactions with zinc and arylamides, indicating the reactivity of the cyclohexane carboxylate moiety10.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexanecarboxylate derivatives have been investigated through various analyses. For example, FT-IR, molecular structure, HOMO-LUMO, MEP, NBO analysis, and hyperpolarizability studies were conducted on methyl 4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-carboxylate, providing detailed information on the electronic and optical properties of the compound . These studies are essential for understanding the behavior of methyl 4-oxocyclohexanecarboxylate under different conditions.

科学研究应用

合成和生物活性

4-氧代环己烷甲酸甲酯因其合成具有抗惊厥活性的化合物的潜力而受到探索。研究的重点是它的衍生物,如烯胺酮,使用杏仁核点火模型等模型评估了它们的抗惊厥功效。这些研究旨在找到毒性最小的更安全的替代品,从而深入了解这些化合物的构效关系 (Scott 等人,1993 年)。

化学合成和有机化学应用

研究证明了 4-氧代环己烷甲酸甲酯在有机合成中的作用,例如制备 1-氯-2-氧代环己烷甲酸甲酯,这是一种通用的中间体。这个过程涉及在温和条件下用亚硫酰氯氯化,展示了该化合物在有机化学中的用途 (Ito 等人,1980 年)。

催化和化学反应

进一步的应用包括在催化过程中使用它,例如镍 (I) salen 催化的 2-氧代环烷甲酸盐的卤代烷基衍生物的还原。这种催化活性促进了环扩张和各种产物的形成,包括环扩大的酮和脱卤物种,突出了该化合物在合成化学中的多功能性 (Mubarak 等人,2007 年)。

酶学研究和生物化学

4-氧代环己烷甲酸甲酯也一直是酶学研究的主题,其中它的衍生物经历由特定酶(例如来自环己烷杆菌的 4-羟基环己烷甲酸脱氢酶)催化的反应。这些研究有助于理解酶的特异性和底物转化中涉及的生化途径 (Obata 等人,1988 年)。

安全和危害

The safety data sheet for “Methyl 4-oxocyclohexanecarboxylate” indicates that it is a highly flammable liquid and vapor . It may be fatal if swallowed and enters airways . The compound causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

属性

IUPAC Name |

methyl 4-oxocyclohexane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-11-8(10)6-2-4-7(9)5-3-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLYKGTCYDJZLFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50280517 | |

| Record name | methyl 4-oxocyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50280517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-oxocyclohexanecarboxylate | |

CAS RN |

6297-22-9 | |

| Record name | Methyl 4-oxocyclohexanecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6297-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 17321 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006297229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6297-22-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17321 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | methyl 4-oxocyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50280517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexanecarboxylic acid, 4-oxo-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{5-Chloro-1'-[(5-chloro-2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidin]-1(2H)-yl}acetic acid](/img/structure/B120155.png)

![8-(Dimethylamino)-7-[4-(dimethylamino)benzoyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B120157.png)

![[[3,5-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]methyl]triphenylphosphonium Chloride](/img/structure/B120161.png)

![2-(3,4-dimethoxyphenyl)-7-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B120167.png)

![[(E)-octadec-9-enoyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B120179.png)

![2-[3-(2-Cyanopropan-2-yl)-5-formylphenyl]-2-methylpropanenitrile](/img/structure/B120185.png)